Epidermal Growth Factor Receptor Peptide (985-996)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

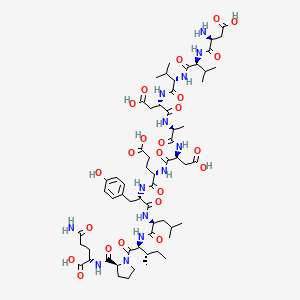

Epidermal Growth Factor Receptor Peptide (985-996) is an amino acid peptide fragment derived from positions 985-996 in the epidermal growth factor receptor (EGFR) . EGFR exists on the cell surface and is activated by the binding of its specific ligands, including epidermal growth factor and transforming growth factor .

Synthesis Analysis

The peptide is synthesized for research use and is not intended for human or veterinary use . It is available in different quantities, and custom peptide synthesis is also offered .Molecular Structure Analysis

The molecular weight of the Epidermal Growth Factor Receptor Peptide (985-996) is 1376.46, and its molecular formula is C61H93N13O23 . The sequence of the peptide is DVVDADEYLIPQ .Chemical Reactions Analysis

The peptide is soluble in water, and its solubility can be enhanced using NH4OH or DMSO for negatively charged peptides, acetic acid solution for positively charged peptides, and organic solvents for neutral peptides .Physical And Chemical Properties Analysis

The peptide is a solid substance with a molecular weight of 1376.46 and a molecular formula of C61H93N13O23 . It is soluble in water and can be stored under recommended conditions in the Certificate of Analysis .科学的研究の応用

Specific Binding to Target Tissues : Epidermal Growth Factor (EGF) binds specifically to cells and membranes derived from various human and animal tissues. This binding is distinct from receptors for other peptides such as insulin and growth hormone, and it's rapid and reversible (O'Keefe, Hollenberg, & Cuatrecasas, 1974).

Similarity to Oncogene Proteins : Peptides derived from the human EGF receptor closely match sequences of the v-erb-B transforming protein of avian erythroblastosis virus, suggesting a link between EGF receptor and cell transformation in cancer (Downward et al., 1984).

Expression in Carcinomas : Monoclonal antibodies produced to a synthetic peptide of EGF receptor residues (including 985-996) have shown expression of EGF receptors in various human tumors like cervical, ovarian, and vulval carcinomas (Gullick et al., 1986).

Key Role in Development and Cancer : The EGF family and ERBB receptors are vital in the development of epithelia, the nervous system, and the cardiovascular system. They are also significant drivers in human cancers and targets for anti-cancer therapies (Stern, 2010).

Ligand-EGFR Binding : EGF ligands bind to the EGFR, regulating key cell processes like proliferation and differentiation. This review details the structural and functional properties of these molecules, essential in development, physiology, and pathology (Schneider & Wolf, 2009).

Novel Peptide Ligand for Targeted Drug Delivery : A study identified a novel ligand with specific binding capabilities to EGFR, offering potential for targeted drug delivery systems in treating EGFR-overexpressing tumors (Li et al., 2005).

EGF Dimerization and Receptor Activation : The crystal structure of human EGF shows potential dimerization, crucial for EGF-induced dimerization of receptors, a key process in cell signaling (Lu et al., 2001).

Antibody Selectivity for Mutant Proteins in Tumors : An anti-synthetic peptide antibody specific to a mutant form of the EGF receptor in human glioblastoma shows potential for tumor immunoimaging and immunotherapy (Humphrey et al., 1990).

Biosynthesis of the EGF Receptor in Cancer Cells : The study on biosynthesis of the EGF receptor in A431 cells shows different molecular species, providing insights into the receptor's formation and processing (Carlin & Knowles, 1984).

EGF Receptor in Cell Growth and Transformation : The EGF receptor plays a significant role in cell growth and transformation, with detailed analysis of its structure, function, and relation to cancer development (Schlessinger, 1988).

Peptide Mimics of EGF with Antagonistic Activity : The development of peptide mimics of EGF that bind and inhibit the EGF receptor, offering potential for therapeutic applications in conditions where EGF signaling is detrimental (Nakamura et al., 2005).

Nucleotide Binding in EGF Receptor/Kinase : Identification of the nucleotide binding site in the EGF receptor/kinase, providing insights into the molecular mechanisms of its activation (Russo et al., 1985).

EGFR Signaling in Cancer : This paper outlines the involvement of EGFR in cancer progression, gene amplification, mutations, and response to anti-EGFR agents, highlighting the complexity of ErbB receptor and ligand interactions in tumor cells (Normanno et al., 2006).

EGF in Attenuating Melanogenesis : EGF's role in whitening skin and preventing postinflammatory hyperpigmentation, influencing melanin production in melanocytes (Yun et al., 2013).

Tumor Imaging with Radiolabeled EGF : The use of radiolabeled EGF peptide for tumor imaging, demonstrating specific uptake in EGF receptor-positive tumors in mice (Rusckowski et al., 2009).

Structure-Function Relationships in EGF : Synthesis and analysis of EGF and its fragments, providing insights into its structure-function relationships important for its biological activity (Heath & Merrifield, 1986).

Quantitative Proteomics in EGF Signaling : A method to study global dynamics of phosphotyrosine-based signaling in early growth factor stimulation, crucial for understanding cell signaling networks (Blagoev et al., 2004).

EGF and Transforming Proteins : Discussing the functional and structural characteristics of EGF and its receptor, and their relationship to transforming proteins in cancer (Stoscheck & King, 1986).

Imaging HER2-expressing Tumours : A study on using a synthetic Affibody molecule containing the 99mTc-chelating sequence for imaging HER2-expressing tumors, demonstrating the potential for non-invasive diagnostic imaging in cancer treatment (Engfeldt et al., 2007).

EGFRvIII Peptide Vaccine in Malignant Gliomas : The use of the EGFR variant III peptide vaccine in the treatment of malignant gliomas, highlighting its potential in cancer immunotherapy (Li, Mitra, & Wong, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCIQWQBUPWRLJ-XJSWDNOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H93N13O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epidermal Growth Factor Receptor Peptide (985-996) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)